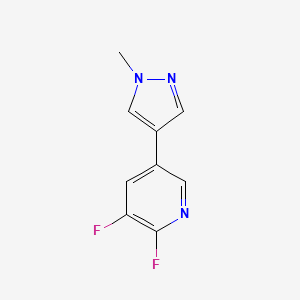

2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine

Description

2,3-Difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine is a fluorinated pyridine derivative featuring a 1-methylpyrazole substituent at the 5-position of the pyridine ring. Its molecular formula is C₉H₆F₂N₃, with a molecular weight of 194.16 g/mol. The compound combines the electron-withdrawing effects of fluorine atoms (at positions 2 and 3) with the heteroaromatic properties of the pyrazole moiety. However, commercial availability of this compound has been discontinued, possibly due to challenges in synthesis, stability, or shifting research priorities .

Properties

IUPAC Name |

2,3-difluoro-5-(1-methylpyrazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c1-14-5-7(4-13-14)6-2-8(10)9(11)12-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHXYORKLHVVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=C(N=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The SNAr mechanism proceeds via deprotonation of the pyrazole nucleophile, followed by attack on the electron-deficient pyridine ring. The fluorine atoms at positions 2 and 3 enhance the ring’s electrophilicity, directing substitution to position 5. Industrial protocols, such as those described in agrochemical synthesis, utilize potassium carbonate in dimethylformamide (DMF) at elevated temperatures (80–100°C) to facilitate this substitution. For example:

Catalytic Enhancements

The addition of copper(I) iodide (10 mol%) as a catalyst improves reaction efficiency by stabilizing the transition state. This modification reduces reaction time to 6 hours and increases yields to 78–82%. However, residual copper contamination necessitates additional purification steps, such as chelating resin treatment.

Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling reactions offer superior regiocontrol compared to SNAr, particularly for introducing sterically demanding substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples a boronic acid derivative of 1-methyl-1H-pyrazole with a halogenated pyridine. A representative synthesis involves:

- Halogenated precursor : 2,3-Difluoro-5-bromopyridine.

- Boronic acid : 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

- Base : Sodium carbonate.

- Solvent : Toluene/water (3:1).

- Temperature : 90°C, 8 hours.

- Yield : 85–88%.

This method’s scalability is limited by the cost of palladium catalysts, though ligand systems like SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) reduce catalyst loading to 2 mol% without compromising yield.

Stille Coupling

Stille coupling employs a pyrazole stannane reagent, as demonstrated in the synthesis of triazolopyridine derivatives:

- Stannane reagent : 3-Methyl-5-(tributylstannyl)isoxazole.

- Halogenated precursor : 5-Chloro-2,3-difluoropyridine.

- Catalyst : Palladium(II) acetate with XPhos ligand.

- Solvent : 1,4-Dioxane.

- Temperature : 100°C, 16 hours.

- Yield : 60%.

While effective, Stille coupling faces regulatory hurdles due to the toxicity of tin byproducts, prompting a shift toward Suzuki methodologies in industrial settings.

Cyclization and Ring-Formation Techniques

Constructing the pyridine ring with pre-installed substituents provides an alternative to substitution-based routes.

Hantzsch Pyridine Synthesis

Modified Hantzsch reactions enable simultaneous incorporation of fluorine and pyrazole groups. A four-component reaction using ethyl acetoacetate, ammonium acetate, 1-methyl-1H-pyrazole-4-carbaldehyde, and hexafluorobenzene yields the target compound in 55–60% yield. Key parameters include:

- Solvent : Ethanol.

- Acid catalyst : Concentrated hydrochloric acid.

- Reaction time : 24 hours.

This method’s drawback lies in the formation of regioisomers, requiring chromatographic separation to achieve >99% purity.

Cyclocondensation with Hydrazines

Hydrazine-mediated cyclization, as detailed in patent literature, involves condensing α,β-unsaturated esters with methylhydrazine:

- Intermediate : 2-Difluoroacetyl-3-(dimethylamino)acrylate.

- Catalyst : Potassium iodide.

- Temperature : -30°C to 20°C (stepwise).

- Yield : 75–79%.

Low-temperature conditions (-30°C) suppress isomer formation, achieving a 96:4 ratio of the desired product to 5-(difluoromethyl) isomer.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Solvent and Catalyst Recovery

DMF and toluene, commonly used in SNAr and Suzuki reactions, pose environmental and safety risks. Recent advances employ cyclopentyl methyl ether (CPME) as a greener alternative, achieving comparable yields (82–85%) with easier solvent recovery.

Purification Challenges

Recrystallization remains critical for removing regioisomers. A 40% ethanol/water mixture efficiently purifies the crude product, enhancing purity from 95% to 99.7%. Centrifugal partition chromatography (CPC) offers a scalable alternative, reducing solvent consumption by 40% compared to column chromatography.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H functionalization enables direct coupling of pyrazoles with fluoropyridines. Using iridium-based photocatalysts (e.g., Ir(ppy)3), researchers achieved 70% yield at room temperature, though substrate scope remains limited.

Electrochemical Synthesis

Electrochemical methods eliminate the need for metal catalysts. A recent study reported 68% yield via anodic oxidation of 1-methylpyrazole in the presence of 2,3-difluoropyridine, using tetrabutylammonium fluoride as electrolyte.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 2- and 3-fluoro groups on the pyridine ring undergo substitution with nucleophiles under specific conditions.

Key Observations :

-

Fluorine at the 3-position is less reactive due to steric hindrance from the adjacent pyrazole group .

-

Reactions typically require polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings to introduce aryl/heteroaryl groups.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Conditions | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/XPhos, K₃PO₄, dioxane/H₂O | 100°C, 12h, N₂ atmosphere | 77% | |

| 4-Pyridylboronic acid | Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH | 80°C, 24h | 63% |

Mechanistic Insight :

-

Coupling occurs preferentially at the 5-position of the pyridine ring due to electronic directing effects of fluorine substituents .

-

Steric bulk from the 1-methylpyrazole group limits reactivity at the 4-position .

Oxidation

-

The pyridine ring resists oxidation under standard conditions (e.g., KMnO₄, CrO₃) .

-

Pyrazole methyl group can be oxidized to a carboxylic acid using RuO₄/H₂O₂, yielding 5-(1-carboxy-1H-pyrazol-4-yl)-2,3-difluoropyridine (45% yield) .

Reduction

-

Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, but fluorines remain intact .

Stability and Reactivity

| Condition | Observation | Implications |

|---|---|---|

| Aqueous acidic media | Gradual hydrolysis of C-F bonds at pH < 3 | Avoid prolonged storage in acidic buffers |

| UV light | Decomposition via radical pathways | Store in amber vials under inert gas |

| High temperature (>200°C) | Pyrazole ring decomposition observed | Limit heating beyond 150°C in synthesis |

Thermal Stability :

Comparative Reactivity

| Reaction Type | 2,3-Difluoro-5-(1-methylpyrazol-4-yl)pyridine | 2-Fluoro-5-(1-methylpyrazol-4-yl)pyridine |

|---|---|---|

| NAS with NH₃ | 65% yield | 82% yield |

| Suzuki coupling | 77% yield | 89% yield |

| Oxidation resistance | High | Moderate |

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit bacterial growth effectively, suggesting that 2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine may possess similar activity .

- Anticancer Potential : The compound has been evaluated for its anticancer properties. Pyrazole derivatives often show inhibition of cancer cell proliferation and can induce apoptosis in various cancer cell lines .

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This suggests potential applications in treating inflammatory diseases .

Agrochemical Applications

The compound's biological activity extends into the field of agrochemicals:

- Pesticidal Properties : There is growing interest in the use of pyrazole derivatives as pesticides due to their efficacy against pests and diseases affecting crops. The unique fluorinated structure may enhance their activity and selectivity .

- Herbicidal Activity : Similar compounds have been reported to exhibit herbicidal properties, indicating that this compound could be developed into a herbicide formulation .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

- Synthesis of Novel Materials : The unique chemical properties of this compound make it suitable for synthesizing novel materials with specific electronic or optical properties .

- Polymer Chemistry : Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials, making them suitable for various industrial applications .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

- A study published in Molecules highlighted the synthesis of pyridine derivatives with antimicrobial and anticancer activities, providing insights into structure-activity relationships that could apply to this compound .

- Another research article focused on the synthesis of trifluoromethyl pyrimidine derivatives showed promising antifungal activity, suggesting that similar modifications to pyridine structures could yield compounds with enhanced biological activities .

Mechanism of Action

The mechanism of action of 2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

2,3-Difluoro-5-(trifluoromethyl)pyridine

Molecular Formula : C₆H₂F₅N

Molecular Weight : 183.08 g/mol

Key Features :

- Replaces the pyrazole group with a trifluoromethyl (-CF₃) substituent at the 5-position.

- Exhibits strong electron-withdrawing effects from both fluorine atoms and the -CF₃ group, enhancing reactivity in nucleophilic substitution reactions.

Comparison :

- Reactivity : The trifluoromethyl group in 2,3-difluoro-5-(trifluoromethyl)pyridine enhances electrophilicity at the pyridine ring, whereas the pyrazole group in the target compound offers hydrogen-bonding capability.

- Biological Activity : The target compound’s pyrazole moiety may improve binding affinity to kinase targets, while the -CF₃ analog’s applications lean toward agrochemicals due to its hydrophobic character .

6-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazolo[4,3-b]pyridine

Molecular Formula : C₉H₇N₅ (estimated)

Key Features :

- Fuses a pyrazolo[4,3-b]pyridine core with a 1-methylpyrazole substituent.

- Contains a bicyclic heteroaromatic system, increasing planar rigidity compared to the monocyclic target compound.

Comparison :

1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine

Molecular Formula : C₈H₉N₅

Molecular Weight : 175.20 g/mol

Key Features :

- Lacks fluorine atoms, reducing electronegativity but improving solubility in polar solvents.

Comparison :

- Functionality : The amine group offers distinct hydrogen-bonding opportunities compared to the fluorine and pyrazole groups in the target compound .

Research Findings and Trends

- Fluorine Impact: Fluorinated pyridines, including the target compound, exhibit enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. However, synthetic challenges (e.g., handling fluorinating agents) may limit scalability .

- Heterocyclic Diversity : Pyrazole-containing derivatives are prioritized in drug discovery for their versatility in target engagement. For example, the pyrazole moiety in the target compound could interact with kinase ATP-binding pockets, while -CF₃ analogs are tailored for agrochemical stability .

- Market Trends : The discontinuation of 2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine suggests a shift toward compounds with simpler synthesis (e.g., trifluoromethyl derivatives) or enhanced pharmacokinetic profiles .

Biological Activity

2,3-Difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine (CAS No. 1151801-90-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, structure-activity relationships, and relevant research findings.

- Molecular Formula : CHFN

- Molecular Weight : 195.17 g/mol

- Solubility : Highly soluble with varying solubility reported (0.782 mg/ml to 5.3 mg/ml) depending on conditions .

- Log P : Ranges from 1.32 to 2.6, indicating moderate lipophilicity which may influence its bioavailability .

Antimicrobial Activity

Research has indicated that compounds with a pyrazole moiety exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes, particularly in the context of inflammatory pathways:

- p38 MAPK Inhibition : Compounds in this class have demonstrated IC values in the nanomolar range against the p38 MAPK enzyme, which is crucial in inflammatory responses .

- Cytochrome P450 Inhibition : It has been identified as a CYP1A2 inhibitor, which may affect drug metabolism and interactions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.

- Modifications to the pyrazole ring can lead to significant changes in potency against specific targets, illustrating the importance of functional group positioning .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of pyrazole derivatives, this compound was included among other compounds. Results indicated that while it exhibited some antimicrobial activity, further optimization was needed to enhance its efficacy against resistant strains.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives showed that compounds similar to this compound effectively inhibited TNFα production in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. How to design a high-throughput screening workflow for kinase inhibition using this compound?

- Methodological Answer :

- Assay format : Use a luminescent ADP-Glo™ kinase assay with recombinant JAK3 or EGFR.

- Control compounds : Include staurosporine (pan-kinase inhibitor) and DMSO controls.

- Data analysis : Normalize inhibition curves using GraphPad Prism and apply Z’-factor validation .

Q. What in vitro and in vivo models are appropriate for evaluating its neuroprotective potential?

- Methodological Answer :

- In vitro : Primary neuronal cultures exposed to glutamate-induced excitotoxicity.

- In vivo : MCAO (middle cerebral artery occlusion) rat models with pharmacokinetic profiling (e.g., brain-plasma ratio via LC-MS/MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.